molecular formula C9H18N2O B3109156 1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one CAS No. 1704966-08-4

1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one

Cat. No.: B3109156
CAS No.: 1704966-08-4
M. Wt: 170.25 g/mol
InChI Key: TVKJZIJEHHMBTL-MRVPVSSYSA-N
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Description

1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one is a chemical compound with the molecular formula C₉H₁₈N₂O. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one typically involves the reaction of 3-aminopiperidine with 2-methylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one can be compared with other piperidine derivatives, such as:

  • 1-[(3R)-3-Aminopiperidin-1-yl]ethan-1-one dihydrochloride
  • 2-({8-[(3R)-3-Aminopiperidin-1-yl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)benzonitrile

Uniqueness: The uniqueness of this compound lies in its specific structure and the resulting biological activities. Its distinct chemical properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(3R)-3-aminopiperidin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-3-4-8(10)6-11/h7-8H,3-6,10H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKJZIJEHHMBTL-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N1CCC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one
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1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one
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1-[(3R)-3-Aminopiperidin-1-yl]-2-methylpropan-1-one
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